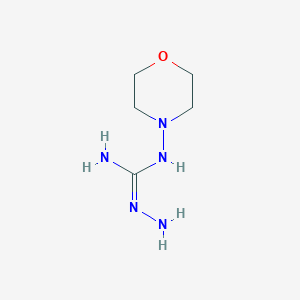![molecular formula C7H5BrN2O B068395 5-ブロモ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン CAS No. 183208-34-6](/img/structure/B68395.png)
5-ブロモ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン
概要
説明
Synthesis Analysis
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one frameworks can be achieved through Fischer indole cyclization in polyphosphoric acid, offering a method to construct the 5-bromo-7-azaindole scaffold with various substituents (Alekseyev, Amirova, & Terenin, 2015). Additionally, enantioselective synthesis routes have been explored, highlighting the versatility of this compound in synthesizing key intermediates for further chemical modifications (Felpin, Vo‐Thanh, Villiéras, & Lebreton, 2001).
Molecular Structure Analysis
Structural elucidation and molecular docking studies reveal the potential of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives as tyrosyl-tRNA synthetase inhibitors, with detailed analysis through Hirshfeld surface analysis and DFT calculations (Jabri et al., 2023).
Chemical Reactions and Properties
The compound is reactive towards various chemical transformations, including nitration, nitrosation, bromination, iodination, and interaction with Mannich bases, predominantly at the 3-position. These reactions open pathways to synthesize derivatives with diverse functional groups and potential applications (Herbert & Wibberley, 1969).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure significantly influence the compound's applicability in various domains. Detailed studies on these aspects are essential for material science and pharmaceutical applications, though specific literature on these properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is limited.
Chemical Properties Analysis
Chemical properties, including reactivity, stability under different conditions, and compatibility with various solvents and reagents, are crucial for its application in synthesis and drug development. The compound's ability to undergo a range of chemical reactions makes it a valuable synthetic intermediate (Kimpe, Boelens, & Contreras, 1996).
科学的研究の応用
がん治療:FGFR阻害剤
5-ブロモ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン: 誘導体は、さまざまな種類の腫瘍において重要な役割を果たす線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として同定されています . FGFRシグナル伝達経路の異常な活性化は、乳がん、肺がん、前立腺がん、膀胱がん、肝がんなど、さまざまながんの進行と発達に関連しています。 FGFRを標的とすることは、がん治療のための魅力的な戦略であり、この化合物の誘導体は、がん細胞の増殖を阻害し、アポトーシスを誘導する上で有望な結果を示しています .
アザインドール系タンパク質キナーゼ阻害剤の合成
この化合物は、アザインドール系タンパク質キナーゼ阻害剤の合成中間体として役立ちます . タンパク質キナーゼは、他のタンパク質に化学的にリン酸基を付加することで修飾する酵素であり、その調節不全は、がんを含む多くの疾患に関連しています。 したがって、タンパク質キナーゼの活性を調節できる阻害剤は、治療開発において大きな関心を集めています。
抗がん剤の開発
1H-ピロロ[2,3-b]ピリジン誘導体の合成と生物学的評価により、さまざまな癌細胞株に対して強力な活性を示す化合物の開発につながりました . これらの誘導体は、がん細胞の遊走と浸潤を阻害することが示されており、抗がん剤としての可能性を示唆しています。
シグナル伝達経路の研究
この化合物は、特にFGF-FGFR軸を含むシグナル伝達経路を理解するための研究に使用されています . これらの経路は、器官の発達、細胞の増殖と遊走、血管新生、その他のプロセスを調節しています。 研究者は、この化合物がFGFRに与える影響を調べることで、これらの経路の分子メカニズムとその疾患における役割についての洞察を得ることができます。
創薬のためのリード化合物
低分子量と強力な活性により、5-ブロモ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン誘導体は、創薬における後続の最適化に有益な魅力的なリード化合物と見なされています . リード化合物は、創薬プロセスにおける出発点であり、その最適化には、構造を修飾して効力を向上させ、毒性を軽減し、薬物様特性を高めることが含まれます。
合成戦略の探求
この化合物は、その誘導体を生成するための合成戦略を探求する上でも重要です。 合成方法は、ピラゾロピリジン系を組み立てる方法に従って体系化されており、その利点と欠点は、創薬設計と開発の観点から考察されています .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPKTHROZFIEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573432 | |
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183208-34-6 | |
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H,3H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





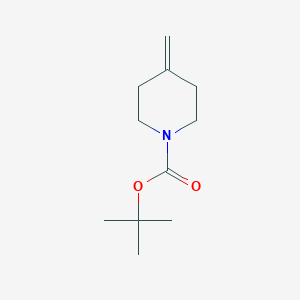
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
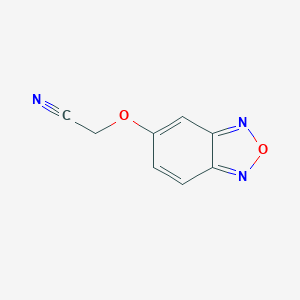

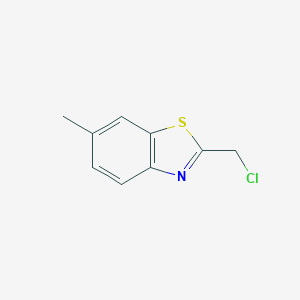
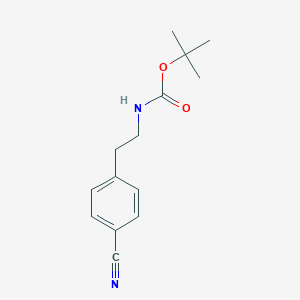
![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
